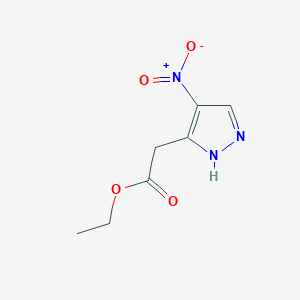

![molecular formula C17H12FN3O4S B1327073 4-[(5-{[(2-氟苯基)氨基]羰基}-1,3,4-噻二唑-2-基)甲氧基]苯甲酸 CAS No. 1142202-82-1](/img/structure/B1327073.png)

4-[(5-{[(2-氟苯基)氨基]羰基}-1,3,4-噻二唑-2-基)甲氧基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

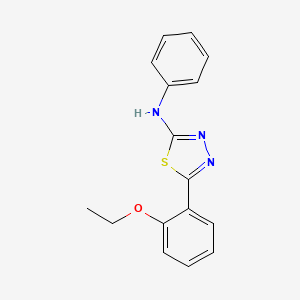

The compound 4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid is a chemically synthesized molecule that likely exhibits a complex structure due to the presence of multiple functional groups such as the thiadiazole ring, fluorophenyl group, and benzoic acid moiety. While the specific compound is not directly mentioned in the provided papers, similar structures and functional groups are discussed, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the preparation of core structures followed by functionalization with various substituents. For instance, the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives is described, which involves the formation of an intermediate thiadiazole followed by further functionalization . Similarly, the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl) derivatives is achieved through reactions involving amino-thiadiazol precursors and appropriate reagents under controlled conditions . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a thiadiazole ring and an amino-carbonyl group in its structure.

Molecular Structure Analysis

The molecular structure of compounds containing thiadiazole rings and benzoic acid derivatives can be elucidated using spectroscopic techniques such as IR, NMR, and X-ray crystallography . These techniques provide information on the molecular geometry, functional groups, and intermolecular interactions. For example, the crystal packing of a related compound exhibits intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the formation of a supramolecular network . These findings suggest that the compound of interest may also exhibit similar intermolecular interactions, contributing to its stability and solid-state properties.

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups can be inferred from their behavior in various chemical environments. Azo-benzoic acids, for instance, undergo acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria being dependent on solvent composition and pH . The presence of a fluorophenyl group can also influence the reactivity, as fluorine atoms are known to affect the electronic properties of aromatic systems . Therefore, the compound may participate in similar tautomeric equilibria and could be sensitive to pH changes, which would be important for its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of similar molecules. For example, the sensitivity of fluorophores to pH changes and their selectivity in metal cation binding are attributed to the acidity of the fluorophenol moiety . This suggests that the compound may also exhibit pH-dependent behavior and potential selectivity towards certain metal ions. Additionally, the solubility, melting point, and stability of the compound could be influenced by the presence of the methoxy and benzoic acid groups, as these functionalities are known to impact the overall physicochemical profile of aromatic compounds.

科学研究应用

抗菌应用

4-[(5-{[(2-氟苯基)氨基]羰基}-1,3,4-噻二唑-2-基)甲氧基]苯甲酸及其衍生物展现出良好的抗菌性能。例如,一些含氟噻二唑三嗪酮类化合物,结构类似,被鉴定为潜在的抗菌剂,特别在低浓度下表现出显著效果 (Holla, Bhat, & Shetty, 2003)。此外,类似结构的化合物,如2-[1-(5-氯-2-甲氧基苯基)-5-甲基-1H-吡唑-4-基]-5-(取代苯基)-[1,3,4]噁二唑,已显示出对各种细菌菌株有显著的抗菌活性 (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009)。

抗癌潜力

对4-[(5-{[(2-氟苯基)氨基]羰基}-1,3,4-噻二唑-2-基)甲氧基]苯甲酸的衍生物进行了抗癌性能的研究。例如,结构相关的氟化3,6-二芳基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑已显示出对各种癌细胞系具有中等至良好的抗增殖效力 (Chowrasia et al., 2017)。同样,新型的5-苯基取代的1,3,4-噻二唑-2-胺,结构类似,对乳腺癌细胞系表现出显著的体外抗肿瘤活性 (Sekhar et al., 2019)。

碳酸酐酶抑制效应

与4-[(5-{[(2-氟苯基)氨基]羰基}-1,3,4-噻二唑-2-基)甲氧基]苯甲酸结构相关的化合物,如5-氨基-1,3,4-噻二唑-2-磺酰胺的吡唑羧酸酰胺衍生物,已被合成并显示出有效抑制碳酸酐酶同工酶的作用。这些化合物在体外研究中表现出比母体化合物更强的抑制效果 (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008)。

合成与表征

含有1,3,4-噻二唑单元的化合物的合成和表征,如4-[(5-{[(2-氟苯基)氨基]羰基}-1,3,4-噻二唑-2-基)甲氧基]苯甲酸,一直是研究的焦点。这些化合物通过各种方法合成,并使用红外光谱、核磁共振和质谱等技术确认其结构 (Azeez & Hamad, 2017)。

安全和危害

属性

IUPAC Name |

4-[[5-[(2-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O4S/c18-12-3-1-2-4-13(12)19-15(22)16-21-20-14(26-16)9-25-11-7-5-10(6-8-11)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQVXFAEOQZJRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NN=C(S2)COC3=CC=C(C=C3)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

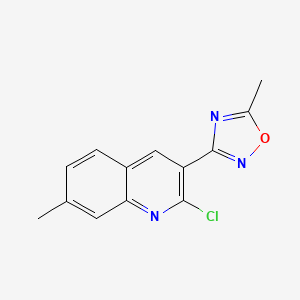

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)